Tris(3,4,5-trimethoxyphenyl)phosphine

概要

説明

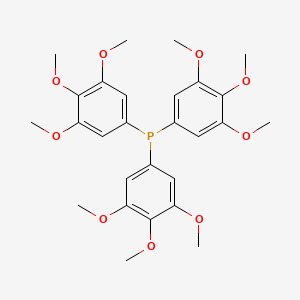

Tris(3,4,5-trimethoxyphenyl)phosphine: is an organophosphorus compound characterized by the presence of three 3,4,5-trimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basic properties, making it a valuable catalyst in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine typically involves the reaction of 3,4,5-trimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3C9H11MgBr+PCl3→(C9H11)3P+3MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions:

Oxidation: Tris(3,4,5-trimethoxyphenyl)phosphine can undergo oxidation to form the corresponding phosphine oxide.

Substitution: It can participate in substitution reactions, where the phosphorus atom acts as a nucleophile.

Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coordination: Transition metal salts like palladium chloride and platinum chloride are used for coordination reactions.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Coordination: Metal-phosphine complexes.

科学的研究の応用

Chemistry:

Polymerization: It acts as a catalyst in polymerization reactions, such as the oxa-Michael polymerization of diacrylates and diols.

Biology and Medicine:

Drug Development: The compound’s ability to form stable complexes with metals makes it useful in the development of metal-based drugs.

Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry:

Material Science: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Chemical Manufacturing: It is employed in the production of fine chemicals and intermediates.

作用機序

The mechanism by which Tris(3,4,5-trimethoxyphenyl)phosphine exerts its effects is primarily through its strong Lewis basicity. The phosphorus atom donates electron density to electrophilic centers, facilitating various chemical transformations. In catalytic reactions, it forms a zwitterionic intermediate that can be trapped by nucleophiles or electrophiles, leading to the desired products .

類似化合物との比較

- Tris(2,4,6-trimethoxyphenyl)phosphine

- Tris(4-methoxyphenyl)phosphine

- Tris(2,4,6-trimethylphenyl)phosphine

Comparison:

- Lewis Basicity: Tris(3,4,5-trimethoxyphenyl)phosphine has strong Lewis basic properties, similar to Tris(2,4,6-trimethoxyphenyl)phosphine .

- Catalytic Activity: Both this compound and Tris(2,4,6-trimethoxyphenyl)phosphine are effective catalysts in oxa-Michael reactions .

- Stability: this compound exhibits good stability under various reaction conditions, making it a versatile reagent in synthetic chemistry.

生物活性

Tris(3,4,5-trimethoxyphenyl)phosphine (TMPP) is a triarylphosphine compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of TMPP, focusing on its mechanisms of action and efficacy as an antiproliferative agent.

Overview of this compound

TMPP is characterized by three methoxy-substituted phenyl groups attached to a phosphorus atom. The presence of these methoxy groups enhances the electron density of the phosphine, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antiproliferative Effects :

TMPP and its derivatives have been identified as potent antiproliferative agents. Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study highlighted that a derivative with this moiety exhibited an IC50 value of 0.45 μM against MGC-803 gastric cancer cells by inducing G2/M phase arrest and mitochondrial membrane potential changes . -

Tubulin Inhibition :

TMPP acts as a tubulin polymerization inhibitor by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, which is essential for mitotic spindle formation during cell division. The ability to inhibit tubulin polymerization makes TMPP a candidate for developing new antimitotic drugs . -

Folate Cycle Disruption :

Some studies suggest that TMPP derivatives may interfere with the folate cycle by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This mechanism has been linked to the observed antiproliferative effects in melanoma cells .

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Antiproliferative Activity : The presence of methoxy groups in TMPP enhances its binding affinity to tubulin, leading to significant cytotoxicity against various cancer cell lines. The structural modifications in analogues have shown varying degrees of potency, emphasizing the importance of the trimethoxyphenyl moiety in maintaining activity .

- Structural Modifications : Research indicates that removing or altering methoxy groups negatively impacts antiproliferative potency. For example, modifications that retained at least one methoxy group showed improved activity compared to those lacking them .

特性

IUPAC Name |

tris(3,4,5-trimethoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOYDLMIOGWWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。